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molecular formula C16H23NO4 B8666356 Methyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate

Methyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoate

Cat. No. B8666356
M. Wt: 293.36 g/mol
InChI Key: CQFKDVMLSWFUBQ-UHFFFAOYSA-N
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Patent
US06673786B1

Procedure details

To 3.6 g of methyl 3-(3-tert-butyloxycarbonylaminomethylphenyl)propionate (C3) in 36 ml of tetrahydrofurane 14.8 ml of 1N aqueous sodium hydroxide solution are added and the mixture is stirred at RT for 2 days. After neutralization with 14.8 ml 1N hydrochloric acid solution and dilution with water the mixture is extracted three times with ethyl acetate. The combined extracts are dried over magnesium sulfate, filtered and the solvent removed in vacuo to give 3.5 g of the title compound as a brownish oil which solidifies on standing in a refrigerator. The mass spectrum shows the molecular peak MNH4+ at 297 Da.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]1[CH:11]=[C:12]([CH2:16][CH2:17][C:18]([O:20]C)=[O:19])[CH:13]=[CH:14][CH:15]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>O1CCCC1>[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]1[CH:11]=[C:12]([CH2:16][CH2:17][C:18]([OH:20])=[O:19])[CH:13]=[CH:14][CH:15]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC=1C=C(C=CC1)CCC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
36 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After neutralization with 14.8 ml 1N hydrochloric acid solution and dilution with water the mixture is extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC=1C=C(C=CC1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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